

# Validating the Hole Mobility of Spiro-TTB Films: A Comparative Guide

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## Compound of Interest

Compound Name: *Spiro-ttb*

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In the rapidly evolving field of organic electronics, particularly in the development of high-performance perovskite solar cells and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is critical. **Spiro-TTB** (2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene) has emerged as a promising alternative to the widely used Spiro-OMeTAD. This guide provides a comprehensive comparison of the hole mobility of **Spiro-TTB** films against other common HTMs, supported by experimental data and detailed measurement protocols.

## Comparative Performance of Hole Transport Materials

The efficiency of charge extraction and transport in an optoelectronic device is directly influenced by the hole mobility of the HTM. A higher hole mobility generally leads to improved device performance by reducing charge recombination and enhancing the fill factor. The following table summarizes the key performance parameters of **Spiro-TTB** and other commonly used HTMs.

Hole Transport Material (HTM)	Chemical Structure	Hole Mobility (cm <sup>2</sup> V <sup>-1</sup> s <sup>-1</sup> )	HOMO Level (eV)	LUMO Level (eV)	Conductivity (S/cm)
Spiro-TTB	2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene	1.22 x 10 <sup>-2</sup> (doped with BCF)[1], 1.97 x 10 <sup>-3</sup> (undoped)[2]	-5.2 to -5.3[2] [3]	-2.23[2]	Varies with doping
Spiro-OMeTAD	2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene	~10 <sup>-3</sup> (doped with Li-TFSI/t-BP)[1], 2 x 10 <sup>-4</sup> (undoped)[4]	-5.0 to -5.2[2]	-2.3	~10 <sup>-6</sup> (undoped)[2]
PTAA	Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]	~4 x 10 <sup>-3</sup> [5]	-5.23 to -5.39[6]	-2.30[7]	Varies with doping
P3HT	Poly(3-hexylthiophene-2,5-diyl)	up to 0.1[5][8]	-5.1 to -5.2	-3.0 to -3.2	~10 <sup>-5</sup> (undoped)

Note: The reported values for hole mobility and conductivity can vary depending on the specific experimental conditions, including the choice of dopants, film thickness, and measurement technique.

## Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for the evaluation of HTMs. The following sections detail the methodologies for three widely accepted experimental techniques.

## Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in thin films. It relies on fabricating a hole-only device and analyzing its current density-voltage (J-V) characteristics.

### Device Fabrication:

- **Substrate Preparation:** Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
- **Hole Injection Layer (HIL):** Deposit a layer of a suitable HIL, such as PEDOT:PSS, onto the ITO substrate via spin-coating. Anneal the substrate according to the HIL manufacturer's recommendations.
- **Active Layer Deposition:** Dissolve the HTM (e.g., **Spiro-TTB**) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the HTM solution onto the HIL layer to form the active layer. The thickness of this layer should be carefully controlled and measured.
- **Top Electrode Deposition:** Thermally evaporate a high work function metal, such as Gold (Au) or Molybdenum trioxide (MoO<sub>3</sub>)/Au, as the top electrode to ensure an ohmic contact for holes.<sup>[9]</sup>

### Measurement and Analysis:

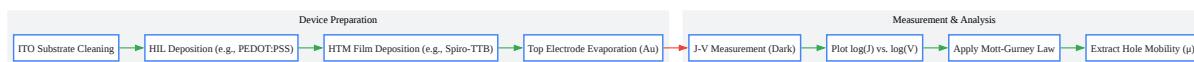
- Measure the J-V characteristics of the fabricated hole-only device in the dark using a source meter.
- Plot the J-V curve on a log-log scale. The curve will typically exhibit an ohmic region at low voltages and a space-charge-limited region at higher voltages, where the current is proportional to the square of the voltage.

- The hole mobility ( $\mu$ ) can be extracted from the space-charge-limited region using the Mott-Gurney law[10]:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/L^3)$$

where:

- $J$  is the current density.
- $\epsilon_0$  is the permittivity of free space.
- $\epsilon_r$  is the relative permittivity of the material.
- $V$  is the applied voltage.
- $L$  is the thickness of the active layer.



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**Figure 1:** Workflow for SCLC hole mobility measurement.

## Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique that directly measures the time it takes for charge carriers to travel across a material of a known thickness under an applied electric field.[11]

### Sample Preparation:

- Prepare a "sandwich" structure with the HTM film between two electrodes. One electrode must be semi-transparent to allow for photoexcitation.

- The thickness of the HTM film should be significantly larger than that used in typical devices (usually several micrometers) to ensure a clear transit time.

Measurement and Analysis:

- A short laser pulse is directed through the semi-transparent electrode, generating electron-hole pairs near this electrode.
- An external voltage is applied across the sample, causing the holes to drift towards the opposite electrode.
- The resulting photocurrent is measured as a function of time using an oscilloscope.
- The transit time ( $t_t$ ) is determined from the point where the photocurrent starts to decay.
- The hole mobility ( $\mu$ ) is then calculated using the formula:

$$\mu = L / (t_t * E)$$

where:

- $L$  is the thickness of the film.
- $E$  is the electric field strength ( $V/L$ ).

## Field-Effect Transistor (FET) Method

The FET method involves fabricating a transistor structure to measure the charge carrier mobility in the channel of the semiconductor.

Device Fabrication:

- A standard bottom-gate, top-contact FET structure is typically used.
- A heavily doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide ( $SiO_2$ ) layer as the gate dielectric.
- The HTM film is deposited onto the  $SiO_2$  layer.

- Source and drain electrodes (e.g., Au) are then deposited on top of the HTM film.

Measurement and Analysis:

- The transfer and output characteristics of the FET are measured.
- The hole mobility ( $\mu$ ) can be calculated from the transfer characteristics in the linear and saturation regimes.
- In the saturation regime, the mobility is calculated using the following equation[12]:

$$I_{DS} = (W / 2L) * \mu * C_i * (V_{GS} - V_{th})^2$$

where:

- $I_{DS}$  is the drain-source current.
- $W$  and  $L$  are the channel width and length, respectively.
- $C_i$  is the capacitance per unit area of the gate dielectric.
- $V_{GS}$  is the gate-source voltage.
- $V_{th}$  is the threshold voltage.

## Molecular Structures of Key Hole Transport Materials

The molecular structure of an HTM plays a crucial role in determining its electronic properties and morphological stability.

[Click to download full resolution via product page](#)**Figure 2:** Key hole transport materials.

In conclusion, **Spiro-TTB** demonstrates competitive and often superior hole mobility compared to the incumbent Spiro-OMeTAD, particularly when appropriately doped. Its deeper HOMO level also presents an advantage for achieving higher open-circuit voltages in perovskite solar cells. The choice of the most suitable HTM will ultimately depend on the specific device architecture, processing conditions, and desired performance characteristics. The experimental protocols outlined in this guide provide a standardized framework for the accurate validation of hole mobility in these and other novel hole transport materials.

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